molecular formula C48H75N15O14 B1495792 H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA CAS No. 204450-29-3

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA

Cat. No. B1495792
CAS RN: 204450-29-3
M. Wt: 1086.2 g/mol
InChI Key: LBPQCXYGDVZLBP-HYKDUXJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is a peptide substrate used in biochemical and physiological research. It is a synthetic peptide that is commonly used to study the activity of proteolytic enzymes, such as serine proteases, in vitro. This peptide sequence was first synthesized in the 1980s and has since been widely used in scientific research.

Mechanism of Action

The mechanism of action of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves the cleavage of the peptide bond between the tyrosine and pNA group by proteolytic enzymes. This results in the release of pNA, which can be measured spectrophotometrically. The rate of pNA release is proportional to the activity of the protease.
Biochemical and Physiological Effects:
This compound does not have any biochemical or physiological effects on its own, as it is a substrate used to measure protease activity. However, the activity of proteases is critical for many physiological processes, including blood coagulation, digestion, and immune defense.

Advantages and Limitations for Lab Experiments

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA has several advantages for lab experiments. It is a well-established substrate that has been widely used in scientific research, and its activity can be measured easily and accurately using spectrophotometry. However, there are also limitations to using this substrate. It is not suitable for studying all types of proteases, and the activity of proteases in vivo may differ from their activity in vitro.

Future Directions

There are several future directions for research involving H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA. One area of interest is the development of new substrates that can be used to study different types of proteases. Another area of research is the use of this substrate in high-throughput screening assays to identify new protease inhibitors. Additionally, there is interest in studying the activity of proteases in vivo using imaging techniques, which could provide new insights into their role in disease processes.

Synthesis Methods

The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified to obtain the final product. The purity and quality of the peptide are critical for accurate and reliable experimental results.

Scientific Research Applications

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is used as a substrate to measure the activity of proteolytic enzymes, such as serine proteases, in vitro. This peptide is cleaved by proteases at the bond between the tyrosine and p-nitroaniline (pNA) group, resulting in the release of pNA. The amount of pNA released can be measured spectrophotometrically, allowing for the quantification of protease activity.

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPQCXYGDVZLBP-HYKDUXJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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